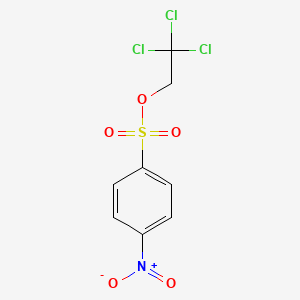
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester is an organosulfur compound that combines the structural elements of benzenesulfonic acid and nitrobenzene with a trichloroethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester typically involves the nitration and sulfonation of benzene. The nitration process introduces a nitro group into the benzene ring, while sulfonation adds a sulfonic acid group. The esterification of the sulfonic acid with 2,2,2-trichloroethanol results in the formation of the desired ester compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of concentrated sulfuric acid and fuming sulfuric acid (oleum) is common in the sulfonation process. The nitration step involves the use of nitric acid and sulfuric acid to generate the nitronium ion, which then reacts with benzene .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and sulfonic acid groups can direct further substitution reactions on the benzene ring.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products
Reduction: The reduction of the nitro group yields p-aminobenzenesulfonic acid, 2,2,2-trichloroethyl ester.
Hydrolysis: Hydrolysis of the ester bond produces benzenesulfonic acid and 2,2,2-trichloroethanol.
Scientific Research Applications
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can modify proteins and other biomolecules. The sulfonic acid group can enhance the compound’s solubility and reactivity in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid
- p-Nitrobenzenesulfonic acid
- 2,2,2-Trichloroethyl benzenesulfonate
Uniqueness
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both nitro and sulfonic acid groups allows for diverse chemical transformations and applications .
Properties
CAS No. |
73688-65-0 |
|---|---|
Molecular Formula |
C8H6Cl3NO5S |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C8H6Cl3NO5S/c9-8(10,11)5-17-18(15,16)7-3-1-6(2-4-7)12(13)14/h1-4H,5H2 |
InChI Key |
VBIFICDETLNMCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















